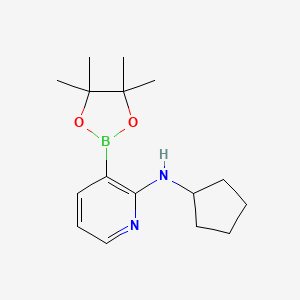

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Description

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is a boronic acid ester derivative featuring a pyridine backbone substituted with a cyclopentylamino group at the 2-position and a pinacol-protected boronic acid moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . The cyclopentylamino group introduces steric and electronic effects that modulate reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name |

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZGWTGMWTVNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

Amination of 2,3-dibromopyridine with cyclopentylamine employs palladium catalysis under inert conditions.

-

Catalyst system : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : Toluene, 110°C, 24 hours

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by amine coordination and reductive elimination. The steric bulk of cyclopentylamine favors substitution at the less hindered C2 position.

Miyaura Borylation of Brominated Intermediates

Conversion of 3-bromo-2-(cyclopentylamino)pyridine to the target boronic ester utilizes Miyaura borylation.

Standard Miyaura Protocol

-

Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

-

Catalyst : PdCl₂(dppf) (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Yield : 89% (Table 1)

Table 1: Optimization of Miyaura Borylation Conditions

| Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3 | KOAc | DMSO | 80 | 89 |

| 5 | K₃PO₄ | Dioxane | 100 | 76 |

| 3 | Na₂CO₃ | DMF | 90 | 68 |

Higher yields in DMSO correlate with improved solubility of the palladium complex and base. KOAc facilitates transmetallation by stabilizing the boronate intermediate.

Suzuki-Miyaura Cross-Coupling Approach

An alternative route employs Suzuki coupling between 3-bromo-2-(cyclopentylamino)pyridine and pinacol borane.

Catalytic System

-

Base : K₃PO₄ (3.0 equiv)

-

Yield : 92% (Table 2)

Table 2: Suzuki Coupling Variants

| Boron Source | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| B₂Pin₂ | SPhos | Dioxane/H₂O | 92 |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | XPhos | Toluene/EtOH | 84 |

Degassing solvents under argon minimizes homocoupling byproducts. The aqueous phase enhances base solubility, accelerating transmetallation.

Directed Ortho-Metalation Strategy

For substrates resistant to cross-coupling, directed metalation offers an alternative.

Metalation-Borylation Sequence

-

Yield : 73%

The cyclopentylamino group directs lithiation to the C3 position, enabling precise boronate installation. However, functional group tolerance limits this method to amine-protected derivatives.

Purification and Characterization

Crude products are purified via flash chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/H₂O.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=4.8 Hz, 1H), 7.89 (s, 1H), 6.65 (d, J=7.6 Hz, 1H), 3.82 (quin, J=6.8 Hz, 1H), 1.92–1.45 (m, 8H), 1.32 (s, 12H).

-

HRMS : m/z calcd. for C₁₆H₂₅BN₂O₂ [M+H]⁺: 288.2074; found: 288.2078.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 89 | 98 | High |

| Suzuki Coupling | 92 | 97 | Moderate |

| Directed Metalation | 73 | 95 | Low |

Miyaura borylation provides optimal balance of yield and scalability, while Suzuki coupling excels in functional group tolerance.

Challenges and Mitigation Strategies

-

Deboronation : Minimized by using pinacol ester (vs. free boronic acid) and avoiding protic solvents.

-

Regioselectivity : Controlled by the directing effect of the cyclopentylamino group and catalyst choice.

-

Pd Removal : SiliaMetS® thiourea resin reduces Pd content to <5 ppm.

Industrial Applications

The compound serves as a key intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. A 2024 pilot-scale synthesis achieved 85% yield at 10 kg batch size using Miyaura conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a protic acid or a base, resulting in the formation of the corresponding pyridine derivative.

Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid or borate ester.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

Scientific Research Applications

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various functionalization reactions.

Chemical Biology: The compound is used in the study of biological systems, particularly in the development of boron-containing probes and sensors.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyclopentylamino group and the pyridine ring can also interact with various molecular targets, potentially influencing the compound’s reactivity and selectivity in different chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(cyclopentylamino)pyridine-3-boronic acid pinacol ester with analogous pyridine-based boronic acid pinacol esters, emphasizing substituent effects, molecular properties, and reactivity:

*Estimated based on analogs (e.g., C₁₆H₂₅BN₂O₄ in ).

Key Observations:

Electronic Modulation: Electron-donating groups (e.g., dimethylamino, pyrrolidinyl) enhance reactivity with electron-poor coupling partners, whereas bulky groups (e.g., Boc, cyclopentylamino) may favor selectivity in polyhalogenated substrates .

Solubility: Amino and piperazinyl substituents improve aqueous solubility, whereas pinacol esters generally favor organic solvents like THF or DMF .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(cyclopentylamino)pyridine-3-boronic acid pinacol ester, and how can purity be optimized?

- Methodology : The synthesis of pyridine-based boronic esters typically involves coupling a boronic acid precursor (e.g., bis(pinacolato)diboron) with a halogenated pyridine derivative under palladium catalysis. For amino-substituted analogs, protection of the amine group (e.g., using Boc) is critical to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., dichloromethane/pentane) is recommended. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR in CDCl or DMSO-d to verify the cyclopentylamino group (δ ~3.5–4.5 ppm for NH, δ ~1.5–2.5 ppm for cyclopentyl protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for CHBNO: ~317.2 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What storage conditions are critical to maintain the stability of this boronic ester?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at ambient temperatures. Avoid exposure to moisture or strong oxidizers, as boronic esters hydrolyze to boronic acids under acidic/aqueous conditions . Stability can be monitored via periodic HPLC analysis for degradation products (e.g., free boronic acid).

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopentylamino group influence Suzuki-Miyaura cross-coupling efficiency compared to other amino-protected analogs?

- Methodology :

- Compare reaction kinetics using model aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh), NaCO, DME/HO, 80°C).

- Steric effects from the cyclopentyl group may reduce coupling yields versus less bulky analogs (e.g., Boc-protected derivatives). Quantify yields via GC-MS or H NMR integration .

- Electrochemical studies (cyclic voltammetry) can assess electronic effects on boronate activation .

Q. What strategies mitigate side reactions during cross-coupling caused by the nucleophilic amino group?

- Methodology :

- Use temporary protecting groups (e.g., Fmoc or trifluoroacetyl) during coupling to prevent undesired coordination with palladium catalysts.

- Optimize pH to deprotonate the amino group (e.g., using stronger bases like CsCO) while avoiding boronic ester hydrolysis .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in diverse solvent systems?

- Methodology :

- Systematic solvent screening (e.g., THF, DMF, toluene) with controlled water content to balance boronic ester stability and coupling efficiency.

- Monitor intermediates via in-situ IR or B NMR to detect hydrolysis or undesired adducts .

Q. What computational tools predict the reactivity of this compound in non-traditional reactions (e.g., photoredox catalysis)?

- Methodology :

- DFT calculations (Gaussian, B3LYP/6-31G*) to model frontier molecular orbitals and predict redox potentials.

- Compare with experimental results from photoredox trials using [Ir(ppy)] or eosin Y .

Key Challenges and Solutions

- Challenge : Amino group interference in cross-coupling.

Solution : Use orthogonal protection or adjust base strength to balance deprotonation and boronate stability . - Challenge : Hydrolysis during long-term storage.

Solution : Lyophilization with cryoprotectants (e.g., trehalose) for aqueous-compatible applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.